Bis(dodecyltrimethylammonium) sulfate
Overview
Description
Bis(dodecyltrimethylammonium) sulfate is a quaternary ammonium compound with surfactant properties. It is composed of two dodecyltrimethylammonium cations and one sulfate anion. This compound is known for its ability to form micelles in aqueous solutions, making it useful in various applications, including detergents, emulsifiers, and in the synthesis of nanostructured materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecyltrimethylammonium) sulfate typically involves the reaction of dodecyltrimethylammonium bromide with sodium sulfate. The reaction is carried out in an aqueous medium, where the bromide ions are replaced by sulfate ions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(dodecyltrimethylammonium) sulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and self-assembly processes in aqueous solutions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions that can replace the sulfate group.
Micellization: Occurs in aqueous solutions, often studied using techniques like conductometry and dynamic light scattering.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution reactions with hydroxide ions would yield dodecyltrimethylammonium hydroxide .
Scientific Research Applications
Bis(dodecyltrimethylammonium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanostructured materials and in studying micellization processes.
Biology: Employed in the stabilization of proteins and other biomolecules in aqueous solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, emulsifiers, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of bis(dodecyltrimethylammonium) sulfate is primarily based on its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from detergents to drug delivery systems .
Molecular Targets and Pathways: The compound interacts with lipid membranes and proteins, altering their structure and function. It can also disrupt microbial cell membranes, leading to its use as a disinfectant .
Comparison with Similar Compounds
Sodium Dodecyl Sulfate (SDS): An anionic surfactant with similar micellization properties but different ionic nature.
Dodecyltrimethylammonium Bromide (DTAB): A cationic surfactant with a similar structure but different counter-ion.
Cetyltrimethylammonium Bromide (CTAB): Another cationic surfactant with a longer alkyl chain.
Uniqueness: Bis(dodecyltrimethylammonium) sulfate is unique due to its dual cationic nature and the presence of the sulfate anion, which imparts distinct micellization and surface-active properties compared to its counterparts .
Properties
IUPAC Name |
dodecyl(trimethyl)azanium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H34N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h2*5-15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCCPSSXVCKQLA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543121 | |
Record name | Bis(N,N,N-trimethyldodecan-1-aminium) sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26323-02-4 | |
Record name | Bis(N,N,N-trimethyldodecan-1-aminium) sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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